An In-depth Guide to the Chemical Structure of N-Chloroacetyl-dl-isoleucine
An In-depth Guide to the Chemical Structure of N-Chloroacetyl-dl-isoleucine
For Researchers, Scientists, and Drug Development Professionals
N-Chloroacetyl-dl-isoleucine is a modified amino acid derivative used in chemical and pharmaceutical research.[1][2] As a derivative of the essential amino acid isoleucine, it serves as a building block in peptide synthesis and as an intermediate in the creation of more complex molecules.[1] This document provides a detailed overview of its chemical structure, properties, and a representative synthetic protocol for its precursor, dl-isoleucine.
Chemical Structure and Composition
N-Chloroacetyl-dl-isoleucine is structurally composed of two primary components: the amino acid isoleucine and an N-terminal chloroacetyl group.
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Isoleucine Backbone : The core of the molecule is isoleucine, an α-amino acid with a sec-butyl side chain attached to the α-carbon. The designation "dl" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is crucial for stereospecific synthesis and biological activity studies.
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N-Chloroacetyl Group : A chloroacetyl group (ClCH₂CO-) is attached to the nitrogen atom of the isoleucine's amino group via an amide bond. This functional group is a key feature, as the electrophilic nature of the carbon adjacent to the chlorine atom makes it reactive towards nucleophiles, a property often exploited in conjugation chemistry and the synthesis of targeted inhibitors.
The systematic IUPAC name for this compound is 2-[(2-chloroacetyl)amino]-3-methylpentanoic acid .[3]
Physicochemical Properties
The following table summarizes the key quantitative data for N-Chloroacetyl-dl-isoleucine.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClNO₃ | [2][3][4] |
| Molecular Weight | 207.65 g/mol | [2][4] |
| CAS Number | 1115-24-8 | [2][4] |
| SMILES | CCC(C)C(C(=O)O)NC(=O)CCl | [3] |
| InChI Key | HEZNGQNQHGVQLO-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.8 | [3] |
| Purity | ≥98% (Typical) | [4][5] |
Structural Visualization
The logical relationship between the constituent parts of N-Chloroacetyl-dl-isoleucine can be visualized as the acylation of the parent amino acid.
Caption: Synthesis pathway of N-Chloroacetyl-dl-isoleucine.
Below is a 2D representation of the final chemical structure, highlighting the key functional groups.
Caption: 2D chemical structure of N-Chloroacetyl-dl-isoleucine.
Experimental Protocols: Synthesis of the Precursor
While specific protocols for the chloroacetylation of dl-isoleucine are proprietary or must be optimized, the synthesis of the precursor, dl-isoleucine, is well-documented. The following is a summary of a common laboratory-scale synthesis method.[6]
Objective: To synthesize dl-isoleucine from diethyl malonate and sec-butyl bromide.
Workflow:
Caption: Workflow for the synthesis of dl-Isoleucine.
Methodology:
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Alkylation: Diethyl malonate is reacted with sec-butyl bromide in the presence of a strong base, typically sodium ethoxide in ethanol. This reaction forms diethyl sec-butylmalonate.[6] The mixture is refluxed for an extended period (e.g., 48 hours) to ensure complete reaction. The product is isolated by distillation.[6]
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Bromination and Decarboxylation: The resulting diethyl sec-butylmalonate undergoes bromination. Subsequent heating of the brominated intermediate leads to decarboxylation, yielding α-bromo-β-methylvaleric acid.[6] This bromo acid is then purified by distillation under reduced pressure.[6]
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Amination: The α-bromo-β-methylvaleric acid is treated with an excess of concentrated ammonium hydroxide.[6] This nucleophilic substitution reaction replaces the bromine atom with an amino group. The reaction mixture is typically left to stand for several days at room temperature, followed by heating to remove excess ammonia.[6]
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Isolation and Purification: The crude dl-isoleucine is isolated by concentrating the aqueous solution and collecting the precipitated crystals.[6] Further purification is achieved by recrystallization from a water-ethanol mixture to yield the final product.[6]
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Final N-Acylation Step (General Procedure): To obtain the final N-Chloroacetyl-dl-isoleucine, the synthesized dl-isoleucine would be dissolved in a suitable solvent and reacted with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction condition.
Conclusion
N-Chloroacetyl-dl-isoleucine is a valuable research chemical whose structure is defined by its racemic isoleucine core and a reactive N-chloroacetyl group. Understanding its composition and physicochemical properties is essential for its application in peptide synthesis, drug discovery, and proteomics research. The synthetic route to its isoleucine precursor involves a classical multi-step organic synthesis, culminating in an acylation step to yield the final product.
References
- 1. N-Chloroacetyl-dl-isoleucine | Peptide Synthesis Building Block [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - N-chloroacetyl-dl-isoleucine (C8H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. Isoleucine [Natural Amino Acid Derivatives] - Starshinechemical [starshinechemical.com]
- 6. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]
